molecular formula C18H30OSi B13360518 (S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane

(S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane

Cat. No.: B13360518
M. Wt: 290.5 g/mol
InChI Key: UNAWFOKDXBSERU-QGZVFWFLSA-N
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Description

(S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane is a chiral organosilicon compound. It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom that is further bonded to a phenylhexenyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane typically involves the reaction of a suitable silane precursor with an alcohol or phenol derivative. One common method is the hydrosilylation of an alkyne with a silane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like toluene or hexane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .

Scientific Research Applications

(S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can participate in nucleophilic substitution reactions, while the phenylhexenyl group can engage in π-π interactions with aromatic systems. These interactions facilitate the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane is unique due to its chiral nature and the presence of both a bulky tert-butyl group and a phenylhexenyl group. This combination of features provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C18H30OSi

Molecular Weight

290.5 g/mol

IUPAC Name

tert-butyl-dimethyl-[(3S)-1-phenylhex-5-en-3-yl]oxysilane

InChI

InChI=1S/C18H30OSi/c1-7-11-17(19-20(5,6)18(2,3)4)15-14-16-12-9-8-10-13-16/h7-10,12-13,17H,1,11,14-15H2,2-6H3/t17-/m1/s1

InChI Key

UNAWFOKDXBSERU-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CCC1=CC=CC=C1)CC=C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCC1=CC=CC=C1)CC=C

Origin of Product

United States

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